Cas no 202279-42-3 (1,3-Benzenediamine, 4-(1-piperidinyl)-)

1,3-Benzenediamine, 4-(1-piperidinyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediamine, 4-(1-piperidinyl)-
- 4-piperidin-1-ylbenzene-1,3-diamine
- Oprea1_017303
- AK-968/11283286
- AKOS005291649
- SCHEMBL8154041
- 202279-42-3
- 4-(piperidin-1-yl)benzene-1,3-diamine
- UNBADGOPDIOVNX-UHFFFAOYSA-N
- 3-amino-4-(1-piperidinyl)phenylamine
- STK686931
-
- Inchi: InChI=1S/C11H17N3/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2
- InChI Key: UNBADGOPDIOVNX-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 191.142247555Da
- Monoisotopic Mass: 191.142247555Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55.3Ų
1,3-Benzenediamine, 4-(1-piperidinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB552790-1 g |
4-Piperidin-1-ylbenzene-1,3-diamine; . |
202279-42-3 | 1g |
€935.40 | 2022-03-01 | ||
abcr | AB552790-500 mg |
4-Piperidin-1-ylbenzene-1,3-diamine; . |
202279-42-3 | 500MG |
€688.90 | 2022-03-01 |
1,3-Benzenediamine, 4-(1-piperidinyl)- Related Literature
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
Additional information on 1,3-Benzenediamine, 4-(1-piperidinyl)-
Introduction to 1,3-Benzenediamine, 4-(1-piperidinyl)- (CAS No: 202279-42-3)
1,3-Benzenediamine, 4-(1-piperidinyl)-, also known by its CAS number 202279-42-3, is a significant compound in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a benzene ring with two amino groups at the 1 and 3 positions and a piperidinyl group at the 4 position. This configuration imparts distinctive electronic and steric properties, making it a valuable component in research and development.
The synthesis of 1,3-Benzenediamine, 4-(1-piperidinyl)- involves multi-step reactions that typically include nucleophilic substitution or coupling processes. Recent advancements in catalytic methods have improved the efficiency and yield of these reactions, aligning with the growing demand for sustainable chemical processes. Researchers have explored various catalysts, including transition metal catalysts and enzymes, to optimize the synthesis pathway of this compound.
In terms of applications, 1,3-Benzenediamine, 4-(1-piperidinyl)- has been utilized in the development of advanced materials such as conductive polymers and coordination polymers. Its ability to act as a ligand in metal complexes has been extensively studied. For instance, recent studies have demonstrated its effectiveness in forming stable metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.
The electronic properties of 1,3-Benzenediamine, 4-(1-piperidinyl)- make it an attractive candidate for use in organic electronics. Its conjugated system allows for efficient charge transport, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have investigated its performance as an electron donor material in bulk heterojunction solar cells, showing promising results in terms of power conversion efficiency.
Beyond materials science, this compound has also found relevance in medicinal chemistry. The piperidinyl group introduces a rigid structure that can enhance bioavailability when incorporated into drug molecules. Recent studies have explored its potential as a building block for bioactive compounds targeting various therapeutic areas such as cancer and neurodegenerative diseases.
The environmental impact of synthesizing and using 1,3-Benzenediamine, 4-(1-piperidinyl)- has been a focus of recent research efforts. Green chemistry principles are being applied to minimize waste generation and reduce energy consumption during its production. For example, solvent-free reaction conditions and biodegradable catalysts are being tested to enhance the sustainability of this compound's synthesis.
In conclusion, 1,3-Benzenediamine, 4-(1-piperidinyl)-, with its CAS number 202279-42-3, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure continues to inspire innovative research directions aimed at harnessing its full potential while ensuring sustainable practices are adopted throughout its lifecycle.
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